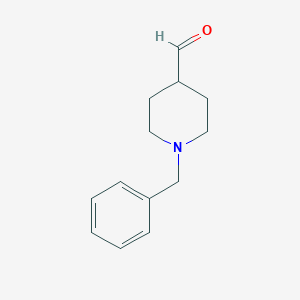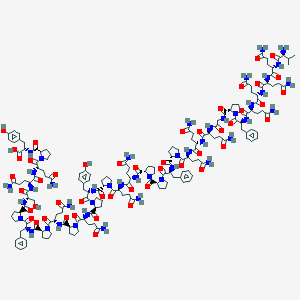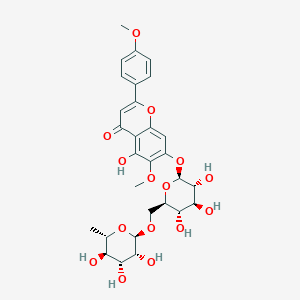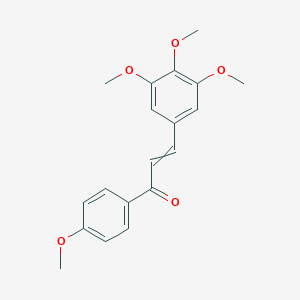
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one involves the inhibition of DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control. By inhibiting DPP-4 enzyme, the levels of incretin hormones in the body are increased, resulting in improved glucose control.
Biochemical and Physiological Effects:
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. It has been reported to increase insulin secretion, reduce glucagon secretion, and improve glucose control in patients with type 2 diabetes. The compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, it has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. The compound has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, the compound may have some off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective DPP-4 inhibitors that can improve glucose control with fewer side effects. Additionally, the compound can be used as a tool compound to investigate the role of DPP-4 enzyme in various physiological processes.
Synthesemethoden
The synthesis of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been reported using various methods. One of the commonly used methods involves the reaction of 1,2,5-trimethyl-4-piperidone with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phenylhydrazine and sodium acetate to yield the final product. Other methods involve the use of different starting materials and reagents, such as 1,2,5-trimethylpiperidine, benzaldehyde, and hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of type 2 diabetes. It acts as a DPP-4 inhibitor, which increases the levels of incretin hormones in the body, leading to improved glucose control. The compound has also been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Eigenschaften
CAS-Nummer |
102689-20-3 |
|---|---|
Produktname |
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one |
Molekularformel |
C24H29N3O |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-benzyl-5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H29N3O/c1-17-16-26(3)18(2)14-22(17)27-24(28)21(15-19-10-6-4-7-11-19)23(25-27)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
InChI-Schlüssel |
DWQLEFWPQKQLLI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Synonyme |
4-benzyl-5-phenyl-2-(1,2,5-trimethyl-4-piperidyl)-4H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)


![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)





